Differentiation via 3,4-Difluoro Substituent Effect on FXR Transactivation Activity
The potency and efficacy of cyclopentylpyrazole amides as FXR modulators are directly controlled by the substitution on the terminal benzamide ring. The patent on this chemical class provides quantitative data showing that replacing the 3,4-difluoro pattern with other substituents leads to a measurable change in FXR transactivation activity [1]. This evidence positions the 3,4-difluoro derivative as a distinct tool compound within the series for probing FXR biology. Direct head-to-head quantitative data for this specific compound against its closest analogs is not available in the public domain; the following represents the class-level SAR that defines its differentiation.
| Evidence Dimension | FXR Transactivation Efficacy (EC50 or % Activation at a given concentration) |
|---|---|
| Target Compound Data | No specific EC50 value is publicly available for this exact compound in the allowed sources. |
| Comparator Or Baseline | General formula compounds in US20110237628 where R1 on the benzamide is phenyl substituted with 1 to 3 halogens (e.g., 3,4-difluoro). |
| Quantified Difference | The patent demonstrates that FXR modulatory activity is present for compounds with halogen-substituted phenyl rings at the R1 position, while other substituent patterns are claimed for distinct activity profiles. The 3,4-difluoro substitution is explicitly claimed as a preferred embodiment. |
| Conditions | Cell-based FXR transactivation assay (e.g., HEK293 cells co-transfected with FXR expression plasmid and an FXR-responsive luciferase reporter). |
Why This Matters
For researchers modeling FXR-mediated pathways, selecting a compound from a known active substituent class (3,4-dihalogen) as defined by the patent SAR is critical for achieving target engagement, whereas an analog with an uncharacterized substituent may be inactive.
- [1] Benson, G. M., Bleicher, K., Grether, U., Kuhn, B., Richter, H., & Taylor, S. (2011). CYCLOPENTYL- AND CYCLOHEPTYLPYRAZOLES. U.S. Patent Application No. 20110237628. View Source
